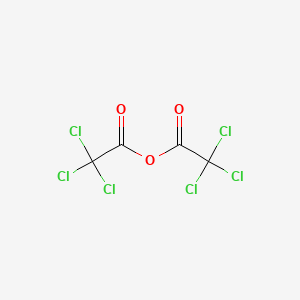

Trichloroacetic anhydride

Description

Properties

IUPAC Name |

(2,2,2-trichloroacetyl) 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFKFJOEVLUFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)OC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871055 | |

| Record name | Trichloroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Trichloroacetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4124-31-6 | |

| Record name | Trichloroacetic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4124-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroacetic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-trichloro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Trichloroacetic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trichloroacetic anhydride (B1165640) (TCAA) is a powerful and versatile reagent in organic synthesis, widely utilized as an acylating agent and for the introduction of the trichloroacetyl group in the development of pharmaceuticals and specialty chemicals.[1][2] Its high reactivity stems from the strong electron-withdrawing nature of the trichloromethyl groups, which makes the carbonyl carbons highly electrophilic.[2] This guide provides an in-depth exploration of the primary synthetic routes to trichloroacetic anhydride, detailing the underlying mechanisms, experimental protocols, and relevant quantitative data to support researchers in its effective application.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several distinct chemical pathways. The most prominent methods involve the dehydration of trichloroacetic acid, the use of acylating agents, and transanhydridization. Each approach offers unique advantages and is suited for different laboratory and industrial scales.

Dehydration of Trichloroacetic Acid with Phosphorus Pentoxide (P₂O₅)

A classic and potent method for the synthesis of acid anhydrides is the dehydration of the corresponding carboxylic acid. Phosphorus pentoxide (P₂O₅) is a highly effective dehydrating agent for this transformation.[3] The reaction proceeds by the removal of one molecule of water from two molecules of trichloroacetic acid.

Mechanism:

The mechanism involves the reaction of the carboxylic acid with P₄O₁₀ (the molecular form of P₂O₅), which acts as a powerful water scavenger. The exact mechanism is complex and involves the formation of various phosphoric acid intermediates.

Figure 1: Dehydration of trichloroacetic acid using P₂O₅.

Experimental Protocol:

A general procedure for the synthesis of acetic anhydride using phosphorus pentoxide, which can be adapted for trichloroacetic acid, involves the following steps:

-

To a round-bottom flask, add trichloroacetic acid and phosphorus pentoxide (anhydrous) in a 1:1 molar ratio at 0-5°C.[4]

-

The reaction mixture is kept in an ice bath for 30 minutes with continuous stirring.[4]

-

The mixture is then allowed to reach room temperature and subsequently refluxed for 4 hours.[4]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

-

After completion, the unreacted trichloroacetic acid is removed by distillation.[4]

-

The final product, this compound, is isolated using fractional distillation.[4]

Quantitative Data:

| Reactant 1 | Reactant 2 | Molar Ratio (Acid:P₂O₅) | Reaction Time | Yield | Reference |

| Trichloroacetic Acid | Phosphorus Pentoxide | 1:1 | 4 hours (reflux) | High (specific yield not reported for TCA) | [4] |

Reaction of Trichloroacetic Acid with Thionyl Chloride (SOCl₂)

Thionyl chloride is a common reagent for converting carboxylic acids to acyl chlorides.[5] While trichloroacetic acid is reported to react slowly or not at all with thionyl chloride alone, the reaction can be facilitated, and the anhydride can be formed, particularly in the presence of a base like pyridine (B92270).[6][7] The general reaction of a carboxylic acid with thionyl chloride to form a symmetrical anhydride proceeds in a 2:1 molar ratio of acid to thionyl chloride.[8]

Mechanism:

The reaction likely proceeds through the initial formation of a trichloroacetyl chloride intermediate. This intermediate is then attacked by a molecule of trichloroacetate (B1195264) to form the anhydride. The presence of a base like pyridine can facilitate the reaction by forming a more reactive intermediate with thionyl chloride and by neutralizing the HCl byproduct.[6]

Figure 2: Synthesis of TCAA via thionyl chloride.

Experimental Protocol:

A general procedure for the synthesis of anhydrides using thionyl chloride involves:

-

Mixing the carboxylic acid and thionyl chloride in a 2:1 molar ratio.[8]

-

The reaction can be carried out in a suitable solvent or neat.

-

The mixture is typically refluxed until the evolution of SO₂ and HCl gas ceases.[8]

-

For less reactive acids like trichloroacetic acid, the addition of a catalyst such as pyridine may be necessary.[7]

-

The product is then isolated by distillation.

Quantitative Data:

| Reactant 1 | Reactant 2 | Molar Ratio (Acid:SOCl₂) | Conditions | Yield | Reference |

| Trichloroacetic Acid | Thionyl Chloride | 1:1.1 | Reflux for 6h with activated carbon | 75.1% (of trichloroacetyl chloride) | [7] |

| Diphenylacetic Acid | Thionyl Chloride | 1:0.5 (with pyridine) | Cooled ethereal solution | 96% (of diphenylacetic anhydride) | [6] |

Transanhydridization with Acetic Anhydride

An industrially viable method for producing this compound involves a transanhydridization reaction with acetic anhydride.[9] This process is driven by the distillation of the more volatile acetic acid, shifting the equilibrium towards the formation of the desired product.

Mechanism:

The reaction involves an equilibrium between the reactants and products. The removal of acetic acid by distillation drives the reaction to completion.

Figure 3: Transanhydridization with acetic anhydride.

Experimental Protocol:

-

A mixture of trichloroacetic acid and acetic anhydride, in a molar ratio ranging from 2:1.5 to 2:40, is prepared.[9]

-

The mixture is heated to a temperature below 100°C for a period of 0 to 24 hours.[9]

-

The resulting acetic acid and any excess acetic anhydride are initially distilled off at a head temperature of 20-100°C.[9]

-

This compound is then distilled under vacuum.[9]

Quantitative Data:

| Reactant 1 | Reactant 2 | Molar Ratio (TCA:Ac₂O) | Temperature | Yield | Reference |

| Trichloroacetic Acid | Acetic Anhydride | 2:10 | < 100°C | "Very good yields" | [9] |

| Trichloroacetic Acid | Acetic Anhydride | 2:20 | 50°C | "Very good yields" | [9] |

Synthesis from Phosgene (B1210022) and its Derivatives

Phosgene (COCl₂) and its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate), are highly effective reagents for the synthesis of acid chlorides and anhydrides.[10][11] The reaction with carboxylic acids proceeds readily to form the corresponding acyl chloride, which can then react with another equivalent of the carboxylic acid to yield the anhydride.

Mechanism:

Triphosgene can be considered a source of phosgene. The reaction with a carboxylic acid first forms a chloroformate intermediate, which then decomposes to the acyl chloride, or can react with another molecule of the carboxylic acid to form the anhydride.

Figure 4: Synthesis using a phosgene equivalent.

Experimental Protocol (General for Trifluoroacetic Anhydride):

A procedure for the in-situ generation of trifluoroacetic anhydride using triphosgene can be adapted:

-

To a solution of trifluoroacetic acid in a suitable solvent, add triethylamine.[10]

-

Add a solution of triphosgene to the mixture.[10]

-

The reaction generates trifluoroacetic anhydride in-situ, which can then be used for subsequent reactions.[10]

Quantitative Data:

While specific data for the synthesis of this compound using this method was not found in the initial search, the high reactivity of phosgene and its derivatives suggests this would be an efficient, albeit hazardous, route.

Conclusion

The synthesis of this compound can be accomplished through various methods, each with its own set of advantages and challenges. The choice of a particular synthetic route will depend on factors such as the scale of the reaction, available starting materials and equipment, and safety considerations. The dehydration of trichloroacetic acid with phosphorus pentoxide is a classic and effective method. The transanhydridization with acetic anhydride offers an industrially scalable and high-yielding process. The use of thionyl chloride is common for anhydride synthesis in general but may be less efficient for trichloroacetic acid without a catalyst. Finally, phosgene and its derivatives represent a highly reactive but hazardous option. The detailed mechanisms, protocols, and data presented in this guide are intended to provide a solid foundation for researchers to select and implement the most appropriate method for their specific needs.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. What product is formed when acetic acid reacts with P₂O₅? A. Acetyl c - askIITians [askiitians.com]

- 4. ijraset.com [ijraset.com]

- 5. Khan Academy [khanacademy.org]

- 6. 433. Reactions in carboxylic acid–thionyl chloride systems - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. EP0028327B1 - Process for the preparation of carboxylic acid halides - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. DE3107108A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosgene - Wikipedia [en.wikipedia.org]

physical and chemical properties of Trichloroacetic anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Trichloroacetic anhydride (B1165640), with the chemical formula C₄Cl₆O₃, is a highly reactive and versatile acylating agent extensively utilized in organic synthesis, pharmaceutical development, and analytical chemistry.[1][2] Its potent electrophilicity, stemming from the strong inductive effect of the six chlorine atoms, makes it a valuable reagent for introducing the trichloroacetyl group into a wide range of molecules.[3] This guide provides an in-depth overview of the physical and chemical properties of trichloroacetic anhydride, its key reactions, and general experimental considerations.

Physical and Chemical Properties

This compound is a clear, colorless to slightly yellow liquid with a sharp, irritating odor.[1][4][5] It is sensitive to moisture and hydrolyzes in water.[5][6] Key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄Cl₆O₃ | [1][7][8] |

| Molecular Weight | 308.76 g/mol | [1][8][9] |

| Appearance | Clear colorless to slightly yellow liquid | [1][4][5] |

| Density | 1.69 g/mL at 25 °C | [1][4][5][9][10] |

| Boiling Point | 139-141 °C at 60 mmHg | [4][5][7][9] |

| 116 °C at 23 mmHg | [1] | |

| 223 °C | [11] | |

| Refractive Index (n20/D) | 1.480 - 1.490 | [1] |

| 1.484 | [4][5][9] | |

| Solubility | Miscible with ether and acetic acid.[5][7] Hydrolyzes in water.[4][6] | [4][5][6][7] |

| Stability | Stable, but moisture sensitive. Should be stored under a dry atmosphere.[5][7][12] | [5][7][12] |

| CAS Number | 4124-31-6 | [1][5][7][9] |

Table 2: Chemical Reactivity and Incompatibilities

| Parameter | Description | Source(s) |

| Reactivity | Highly reactive acylating agent due to the strong electron-withdrawing nature of the trichloromethyl groups.[3] Reacts violently with water. | [3] |

| Incompatible Materials | Strong bases, strong oxidizing agents, water.[5][7][12] | [5][7][12] |

| Hazardous Decomposition Products | Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[13] | [13] |

Chemical Reactivity and Applications

The high reactivity of this compound makes it a cornerstone reagent in various chemical transformations.[14] The electron-withdrawing trichloromethyl groups significantly increase the electrophilicity of the carbonyl carbons, rendering the anhydride more susceptible to nucleophilic attack compared to acetic anhydride.[3]

Key Reactions

-

Acylation: As a powerful acylating agent, it is used to introduce the trichloroacetyl group. This is fundamental in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]

-

Esterification: It readily reacts with alcohols to form trichloroacetate (B1195264) esters. This reaction is often used for the protection of alcohol functionalities in multi-step syntheses.[2] The formation of mixed anhydrides with carboxylic acids can also facilitate esterification.[15]

-

Amide Formation: this compound reacts with amines to yield trichloroacetamides.

-

Protein Modification: In biochemistry, it is employed to modify proteins and peptides, which aids in studying their structure-function relationships.[1]

-

Analytical Derivatization: In analytical chemistry, it serves as a derivatization reagent to enhance the detectability and quantification of various analytes, such as drugs and their metabolites, in techniques like gas chromatography.[14][16]

Applications in Drug Development and Research

-

Pharmaceutical Synthesis: It is a key reagent in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] The introduction of the trichloroacetyl group can enhance the biological activity of drug candidates.[1]

-

Agrochemicals: This compound is utilized in the production of herbicides and fungicides.[1]

-

Organic Synthesis: It serves as a building block for creating complex organic molecules and can streamline synthetic pathways.[1]

Experimental Protocols: General Considerations

Due to its reactivity and hazardous nature, all manipulations involving this compound should be conducted in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13] All glassware must be thoroughly dried before use to prevent hydrolysis. Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon).[12]

General Protocol for Esterification of an Alcohol

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol substrate in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add a stoichiometric equivalent of this compound to the cooled solution. An organic base (e.g., pyridine (B92270) or triethylamine) may be added to scavenge the trichloroacetic acid byproduct.

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction progress can be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified using standard techniques such as column chromatography or distillation.

Visualizations

Caption: Properties, reactivity, and applications of this compound.

Caption: Generalized workflow for an acylation reaction using this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. homework.study.com [homework.study.com]

- 4. sujanchemicals.com [sujanchemicals.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound | C4Cl6O3 | CID 20079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4124-31-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 三氯乙酸酐 technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemicalpoint.eu [chemicalpoint.eu]

- 11. This compound [stenutz.eu]

- 12. This compound | 4124-31-6 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. nbinno.com [nbinno.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. nbinno.com [nbinno.com]

Spectroscopic Profile of Trichloroacetic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for trichloroacetic anhydride (B1165640). This document is intended to serve as a core reference for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral information and the methodologies for its acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For trichloroacetic anhydride, both ¹H and ¹³C NMR spectroscopy provide key structural insights.

¹H NMR Spectroscopy

Due to the molecular structure of this compound, which lacks any hydrogen atoms, a ¹H NMR spectrum will not show any signals corresponding to the compound itself. Any observed peaks can be attributed to solvent impurities or the internal standard used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. Due to the symmetrical nature of the anhydride, two distinct carbon signals are expected: one for the carbonyl carbons and one for the trichloromethyl carbons.

Table 1: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| Carbonyl Carbon (C=O) | Value not explicitly found in search results |

| Trichloromethyl Carbon (-CCl₃) | Value not explicitly found in search results |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the distinctive stretching vibrations of its functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Asymmetric C=O Stretch | Specific value not found (Expected range: 1850-1800 cm⁻¹) | Strong |

| Symmetric C=O Stretch | Specific value not found (Expected range: 1790-1740 cm⁻¹) | Strong |

| C-O-C Stretch | Specific value not found | Strong |

| C-Cl Stretch | Specific value not found | Strong |

Note: Specific peak assignments for this compound were not found in the performed searches. However, the characteristic dual carbonyl stretches for an acid anhydride are a key feature of its IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 117 | 100 | [CCl₃]+ |

| 119 | ~97 | [CCl₃]+ (³⁷Cl isotope) |

| 44 | ~30 | [CO₂]+ |

Note: The data presented is based on the main library entry in PubChem, which lists the top three peaks.[3] A more detailed fragmentation pattern with relative intensities was not available.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a standard NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum by removing C-H coupling. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then placed, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

Data Acquisition: A small volume of the prepared solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), causing them to fragment. The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum for each component.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Reactivity of Trichloroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of trichloroacetic anhydride (B1165640), a powerful and versatile reagent in organic synthesis. Its unique electronic properties make it a highly effective acylating agent, finding broad application in the synthesis of esters, amides, and in Friedel-Crafts reactions. This document details its core reactivity, provides experimental protocols for key transformations, and presents quantitative data to inform reaction optimization.

Core Principles of Reactivity

Trichloroacetic anhydride, ((Cl₃CCO)₂O), is a colorless liquid known for its high reactivity, which surpasses that of acetic anhydride.[1][2] This heightened reactivity is attributed to the strong inductive electron-withdrawing effect of the three chlorine atoms on each α-carbon.[1] This effect significantly increases the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack.[1][2] Consequently, this compound is an excellent reagent for introducing the trichloroacetyl group into a variety of molecules.[2]

The trichloroacetyl group can serve as a protecting group and can influence the electronic properties and stability of the resulting molecule.[3] The high electrophilicity of this compound allows for efficient reactions, often leading to high yields and reduced reaction times.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄Cl₆O₃ | [4] |

| Molecular Weight | 308.76 g/mol | [4] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 139-141 °C at 60 mmHg | [5] |

| Density | 1.69 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.484 | [5] |

| Solubility | Miscible with ether and acetic acid. | [5] |

| Stability | Stable, but moisture sensitive. | [5] |

Key Reactions and Applications

This compound is a versatile reagent employed in a range of significant organic transformations.

Esterification of Alcohols and Phenols

This compound readily reacts with primary, secondary, and tertiary alcohols, as well as phenols, to form the corresponding trichloroacetate (B1195264) esters. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the trichloroacetic acid byproduct.

General Reaction: (Cl₃CCO)₂O + R-OH → Cl₃CCOOR + Cl₃CCOOH

A summary of representative esterification reactions is provided below.

| Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol (e.g., Benzyl (B1604629) Alcohol) | Pyridine | Dichloromethane (B109758) | Room Temperature | 2 | >90 (expected)[6] |

| Secondary Alcohol (e.g., Isopropanol) | DMAP (cat.) | Dichloromethane | Room Temperature | 4 | ~85 (expected)[6] |

| Tertiary Alcohol (e.g., tert-Butanol) | Pyridine | Dichloromethane | Reflux | 24 | <20 (expected)[6] |

| Phenol | Pyridine | Dichloromethane | Room Temperature | 3 | >95 (expected)[6] |

Amidation of Amines

The high reactivity of this compound also extends to the amidation of primary and secondary amines, affording N-substituted trichloroacetamides in high yields.[1] Similar to esterifications, a base is used to scavenge the acid byproduct.

General Reaction: (Cl₃CCO)₂O + R₂NH → Cl₃CCONR₂ + Cl₃CCOOH

The following table summarizes typical amidation reactions.

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Amine (e.g., Aniline) | Triethylamine | Dichloromethane | 0 to Room Temperature | 1-3 | ~95[1] |

| Secondary Amine (e.g., Diethylamine) | Triethylamine | Dichloromethane | 0 to Room Temperature | 1-3 | ~97[1] |

| Low Nucleophilicity Amines (e.g., amides) | N/A (photochemical) | Tetrachloroethylene | >70 | 2-3 | ~97[1] |

Friedel-Crafts Acylation

This compound can be employed as an acylating agent in Friedel-Crafts reactions to introduce a trichloroacetyl group onto aromatic rings.[3] A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to activate the anhydride.[3]

General Reaction: (Cl₃CCO)₂O + Ar-H --(AlCl₃)--> Ar-CO-CCl₃ + Cl₃CCOOH

Representative yields for the Friedel-Crafts acylation of common aromatic substrates are presented below.

| Aromatic Substrate | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Anisole (B1667542) | AlCl₃ | Dichloromethane | Reflux | 0.5 | 85.7[2] |

| Toluene | AlCl₃ | Dichloromethane | 0 to Room Temperature | 0.5 | High (isomer mixture)[7] |

| Benzene (B151609) | FeCl₃·6H₂O | Ionic Liquid | 60 | 2 | ~65-94 (with acetic anhydride)[3] |

Experimental Protocols

General Procedure for the Esterification of a Primary Alcohol

-

To a solution of the primary alcohol (1.0 equiv) and pyridine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add this compound (1.1 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trichloroacetate ester.

General Procedure for the Amidation of a Primary Amine

-

In a round-bottom flask, dissolve the primary amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equiv) in anhydrous THF to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting amine.

-

Quench the reaction by the addition of water.

-

Extract the product with ethyl acetate (B1210297), and wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

The resulting crude amide can be purified by recrystallization or column chromatography.

General Procedure for the Friedel-Crafts Acylation of Anisole

-

To a stirred suspension of anhydrous aluminum chloride (2.0 equiv) in dry dichloromethane (DCM) at 0 °C, add this compound (1.2 equiv) portion-wise.

-

After stirring for 15 minutes, add a solution of anisole (1.0 equiv) in dry DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice-water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield the acylated product.

Reaction Mechanisms and Visualizations

The high reactivity of this compound is harnessed in several key organic transformations, the mechanisms of which are detailed below.

Esterification Reaction Pathway

The esterification of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.

Caption: Nucleophilic acyl substitution mechanism for esterification.

Amidation Reaction Pathway

The synthesis of amides from amines and this compound follows a similar nucleophilic acyl substitution pathway, with the amine serving as the nucleophile.

Caption: Nucleophilic acyl substitution mechanism for amidation.

Friedel-Crafts Acylation Workflow

The Friedel-Crafts acylation begins with the activation of this compound by a Lewis acid to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring.

Caption: Workflow for Friedel-Crafts acylation.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is incompatible with strong bases and oxidizing agents. Upon contact with water, it hydrolyzes to form trichloroacetic acid. For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 4. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. nuv.ac.in [nuv.ac.in]

Trichloroacetic Anhydride: A Comprehensive Technical Guide for Researchers

CAS Number: 4124-31-6

Introduction

Trichloroacetic anhydride (B1165640), identified by the CAS number 4124-31-6, is a highly reactive and versatile chemical reagent.[1] It is a dense, colorless liquid that is widely utilized across various scientific disciplines, particularly in organic synthesis, pharmaceutical development, and analytical chemistry.[2][3][4] Its significance stems from its potent reactivity as an acylating agent, which allows for the introduction of the trichloroacetyl group into a wide range of molecules. This modification can enhance molecular stability, alter electronic properties, and serve as a protective group in complex syntheses.[4] This technical guide provides an in-depth overview of trichloroacetic anhydride, including its physicochemical properties, key applications with detailed experimental protocols, and safety considerations, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

This compound is a powerful acylating agent, but its reactivity also necessitates careful handling due to its hazardous nature.[5] It is corrosive, harmful if swallowed, and can cause severe skin burns and eye damage.[5] It is also sensitive to moisture and should be stored under an inert atmosphere.[5] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 4124-31-6 | [1] |

| Molecular Formula | C4Cl6O3 | [1] |

| Molecular Weight | 308.76 g/mol | |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 139-141 °C at 60 mmHg | [5] |

| Density | 1.69 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.484 | [5] |

Significance and Applications in Research and Drug Development

The high electrophilicity of the carbonyl carbons in this compound makes it a more reactive acylating agent than acetic anhydride. This increased reactivity is due to the strong electron-withdrawing inductive effect of the three chlorine atoms on the alpha-carbon, which makes the carbonyl carbon more susceptible to nucleophilic attack. This property is leveraged in several key areas of research and development:

-

Pharmaceutical Synthesis: this compound is a crucial reagent in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use as a pharmaceutical synthesis intermediate in the production of glyburide, a sulfonylurea drug used to treat type II diabetes.[6] It is also employed in the synthesis of anti-inflammatory and analgesic drugs.[3]

-

Agrochemical Synthesis: This compound serves as an important building block in the production of herbicides and fungicides.

-

Analytical Chemistry (Derivatization): In analytical chemistry, this compound is used as a derivatizing agent to improve the chromatographic properties and detectability of various compounds, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. It reacts with amines and other functional groups to form stable, more volatile derivatives with characteristic mass fragmentation patterns.[2][7] This is particularly advantageous in the analysis of amphetamines and their metabolites in biological samples.[2][7][8]

-

Biochemistry (Protein Modification): Researchers utilize this compound for the modification of proteins and peptides. This allows for the study of structure-function relationships and can improve the stability and solubility of these biomolecules for analytical purposes.[3]

Key Experimental Protocols

The following sections provide detailed methodologies for some of the key applications of this compound.

Derivatization of Amphetamines for GC-MS Analysis

This protocol outlines the general steps for the derivatization of amphetamine and methamphetamine in urine samples using this compound prior to GC-MS analysis.

Materials:

-

Urine sample

-

This compound

-

2-Methylphenethylamine (internal standard)

-

Solvents for extraction (e.g., 1-chlorobutane)

-

Borate (B1201080) buffer (pH 9.8)

-

1N Sodium hydroxide (B78521)

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Sample Preparation: To a specified volume of urine, add the internal standard solution (2-methylphenethylamine).

-

Alkalinization: Add 1 mL of borate buffer (pH 9.8) and 1 mL of 1N sodium hydroxide to make the sample alkaline.

-

Liquid-Liquid Extraction: Add 10 mL of an appropriate organic solvent (e.g., 1-chlorobutane) to extract the amphetamines. Vortex mix for 1 minute, followed by further mixing for 10 minutes. Centrifuge to separate the layers.

-

Back Extraction: The organic layer is then subjected to a liquid-liquid back extraction for sample cleanup.

-

Derivatization: The cleaned extract is treated with this compound. The reaction mixture may require heating (e.g., 50-60°C for 45-50 minutes) to ensure complete derivatization.[8]

-

Work-up: Excess this compound and acidic by-products are removed. This may involve adding water followed by another organic extraction of the derivatized amphetamines.[8]

-

GC-MS Analysis: The final organic extract containing the derivatized amphetamines is injected into the GC-MS system. A typical GC temperature is around 180°C.[2] The mass spectrometer is set to monitor specific ions characteristic of the derivatized amphetamine, methamphetamine, and the internal standard.[2]

Synthesis of Acryloylmorpholine

This compound can be used in the synthesis of acryloylmorpholine, a valuable monomer for producing water-soluble polymers with applications in medicine and industry.[6] The following is a general procedure; specific quantities and conditions may vary based on the specific patent or publication.

Materials:

-

Acrylic acid

-

This compound

-

Appropriate solvent (e.g., dichloromethane)

-

Triethylamine (or other base)

-

Standard glassware for organic synthesis

Procedure:

-

Formation of the Mixed Anhydride (in situ): Acrylic acid is reacted with this compound in an appropriate solvent. This forms a mixed anhydride which is a highly reactive acylating agent.

-

Amidation: Morpholine is added to the reaction mixture. The nitrogen atom of morpholine acts as a nucleophile and attacks the carbonyl group of the acrylic acid portion of the mixed anhydride.

-

Work-up: The reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and by-products. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude acryloylmorpholine.

-

Purification: The crude product can be purified by distillation or column chromatography.

Conclusion

This compound is an indispensable reagent for researchers and professionals in the fields of chemistry and drug development. Its high reactivity as an acylating agent facilitates a wide range of chemical transformations, from the synthesis of complex pharmaceutical molecules to the derivatization of analytes for sensitive detection. A thorough understanding of its properties, applications, and safe handling procedures is essential for its effective and responsible use in the laboratory. The experimental workflows and data presented in this guide are intended to provide a solid foundation for the practical application of this versatile compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS. Part I. Advantages of trichloroacetyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Solubility of Trichloroacetic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trichloroacetic anhydride (B1165640) in various organic solvents. Due to the reactive nature of trichloroacetic anhydride, quantitative solubility data is sparse in publicly available literature. However, this guide consolidates the available qualitative information and provides context through data on analogous compounds. Furthermore, it details standardized experimental protocols for solubility determination and key synthetic reactions involving this compound, supplemented with visual diagrams of reaction mechanisms to facilitate understanding.

Solubility of this compound

This compound is a dense, colorless liquid that is highly reactive, particularly with water and other protic solvents.[1][2] Its solubility in organic solvents is a critical parameter for its application in chemical synthesis, where it serves as a powerful acylating agent.[3][4]

Qualitative Solubility Data

This compound is generally characterized by its high solubility in a range of common aprotic organic solvents. The term "miscible" is frequently used, indicating that it can be mixed in all proportions without separation.[1][3]

| Solvent | Qualitative Solubility | Source(s) |

| Diethyl Ether | Miscible | [1][3] |

| Acetic Acid | Miscible | [1][3] |

| Dichloromethane | Highly Soluble | [5] |

| Chloroform | Highly Soluble | [5] |

| Dimethylformamide (DMF) | Soluble (inferred from use as a reaction solvent) | [3] |

| Acetonitrile | Soluble (inferred from use as a reaction solvent) | [3] |

Quantitative Solubility Data of a Structurally Related Compound

To provide a quantitative frame of reference, the following table presents solubility data for chloroacetic anhydride, a structurally similar though less halogenated analogue. It is crucial to note that these values are not directly transferable to this compound but can offer an approximation of its behavior in certain solvents.

| Compound | Solvent | Solubility | Temperature (°C) | Source(s) |

| Chloroacetic Anhydride | Chloroform | 100 mg/mL | Not Specified |

Experimental Protocols

Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6][7][8] Due to the reactivity of this compound, particularly its moisture sensitivity, all procedures must be conducted under anhydrous conditions.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

-

Inert gas (e.g., nitrogen or argon) supply

Procedure:

-

Preparation of Supersaturated Solutions:

-

Under an inert atmosphere, add an excess amount of this compound to a pre-weighed vial containing a known volume of the anhydrous solvent. An excess of undissolved liquid should be visible.

-

Tightly seal the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[6]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to permit the separation of the undissolved anhydride.

-

-

Sampling and Filtration:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe, ensuring not to disturb the bottom layer of undissolved anhydride.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.

-

-

Quantification:

-

Accurately determine the concentration of this compound in the filtered solution using a pre-validated analytical method, such as gas chromatography with a suitable detector.

-

Prepare a calibration curve using standard solutions of this compound in the same solvent to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the determined concentration and the volume of the aliquot.

-

Synthesis of Esters (Esterification)

This compound is a potent reagent for the esterification of alcohols. The reaction proceeds readily, often at room temperature.

Objective: To synthesize an ester from an alcohol using this compound.

Materials:

-

This compound

-

Alcohol (primary, secondary, or tertiary)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, optional but recommended to neutralize the trichloroacetic acid byproduct)

-

Standard laboratory glassware for reactions under anhydrous conditions

-

Magnetic stirrer

Procedure:

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.

-

If using a base, add it to the alcohol solution.

-

Cool the solution in an ice bath (0 °C).

-

-

Addition of Anhydride:

-

Slowly add this compound (typically 1.0-1.2 equivalents) to the stirred solution of the alcohol.

-

-

Reaction:

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with dilute hydrochloric acid (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by distillation or column chromatography.

-

Synthesis of Amides (Amidation)

The reaction of this compound with primary or secondary amines provides a direct route to the corresponding amides.

Objective: To synthesize an amide from an amine using this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., pyridine or triethylamine, typically 2 equivalents if the amine salt is not desired)

-

Standard laboratory glassware for reactions under anhydrous conditions

-

Magnetic stirrer

Procedure:

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

-

Addition of Anhydride:

-

Slowly add this compound (typically 1.0-1.2 equivalents) to the stirred amine solution.

-

-

Reaction:

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with dilute acid (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting amide by recrystallization or column chromatography.

-

Visualizations of Reaction Pathways

The following diagrams illustrate the fundamental mechanisms of reactions involving this compound.

Caption: Generalized reaction pathway for the esterification of an alcohol using this compound.

Caption: Generalized reaction pathway for the amidation of an amine using this compound.

References

- 1. 4124-31-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. This compound | 4124-31-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 4124-31-6: this compound | CymitQuimica [cymitquimica.com]

- 6. quora.com [quora.com]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

electrophilicity of Trichloroacetic anhydride in organic reactions

An In-depth Technical Guide to the Electrophilicity of Trichloroacetic Anhydride (B1165640) in Organic Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trichloroacetic anhydride, (Cl₃CCO)₂O, is a powerful and highly reactive acylating agent widely utilized in organic synthesis. Its remarkable electrophilicity, stemming from the strong inductive effect of the two trichloromethyl groups, allows it to facilitate a range of chemical transformations under mild conditions, often obviating the need for harsh catalysts. This guide provides a comprehensive overview of the core principles governing its reactivity, its primary applications in key organic reactions, and detailed experimental protocols. Quantitative data are presented to compare its efficacy against less reactive anhydrides, and reaction mechanisms are illustrated to provide a deeper understanding of its function in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

The Core of Reactivity: Enhanced Electrophilicity

The exceptional reactivity of this compound compared to other anhydrides, such as acetic anhydride, is fundamentally due to the electronic properties of the trichloromethyl (–CCl₃) group.[1][2] Each –CCl₃ group contains three highly electronegative chlorine atoms, which exert a powerful negative inductive effect (–I effect). This effect involves the withdrawal of electron density away from the carbonyl carbons.

This significant electron withdrawal depletes the electron density at the carbonyl centers, making them exceptionally electron-poor or "electrophilic."[1] Consequently, these carbonyl carbons are highly susceptible to attack by nucleophiles. Furthermore, the trichloroacetate (B1195264) anion is an excellent leaving group due to the stabilization of its negative charge by the electron-withdrawing chlorine atoms, further driving the reactions forward.[3]

Caption: Inductive effects on carbonyl electrophilicity.

Key Applications in Organic Synthesis

The high electrophilicity of this compound makes it a superior reagent for a variety of acylation reactions.[4][5]

Esterification of Alcohols

This compound reacts readily with primary, secondary, and even sterically hindered tertiary alcohols to form trichloroacetate esters.[6] The reaction often proceeds at room temperature without the need for a strong acid catalyst. The resulting trichloroacetyl group can serve as a protecting group or an intermediate for further transformations.

Caption: General mechanism for esterification.

Amidation of Amines

The reaction with primary and secondary amines proceeds rapidly to yield N-trichloroacetyl amides.[6][7] This reaction is highly efficient for the protection of amino groups in complex molecules like amino acids and peptides during multi-step synthesis.[8]

Caption: General mechanism for amidation.

Friedel-Crafts Acylation

This compound is particularly effective in Friedel-Crafts reactions.[9] Unlike traditional methods that require stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃), this compound can effect intramolecular cyclizations and intermolecular acylations under solvent-free conditions.[10][11] The trichloroacetic acid byproduct formed is often acidic enough to catalyze the reaction, representing a significant process simplification and a greener chemical approach.[11]

Caption: Simplified Friedel-Crafts acylation pathway.

Quantitative Data and Comparative Analysis

The enhanced electrophilicity of this compound leads to more efficient reactions under milder conditions compared to acetic anhydride.

| Reaction Type | Acylating Agent | Catalyst | Conditions | Yield | Reference |

| Intramolecular Friedel-Crafts | This compound | None (Self-catalyzed) | Neat, 70 °C, 36 h | 84% | [10][11] |

| Intramolecular Friedel-Crafts | Acetic Anhydride | Lewis Acid (e.g., AlCl₃) | Solvent, Reflux | Variable | [12][13] |

| Acylation of tert-Butanol | This compound | Pyridine (Base) | Room Temp | Good | [14] |

| Acylation of tert-Butanol | Acetic Anhydride | DMAP (Strong Catalyst) | Elevated Temp | Low/No Reaction | [14] |

| Acylation of Aniline | This compound | None | Room Temp | Excellent | [6][8] |

| Acylation of Aniline | Acetic Anhydride | None | Room Temp | Good | [15] |

Experimental Protocols

Protocol: Solvent-Free Intramolecular Friedel-Crafts Cyclization

This protocol is adapted from the synthesis of 1-tetralone (B52770) as described in the literature.[10][11]

Objective: To synthesize 1-tetralone via intramolecular Friedel-Crafts cyclization of 4-phenylbutyric acid using this compound.

Materials:

-

4-phenylbutyric acid

-

This compound (TCAA), 1.1 equivalents

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 4-phenylbutyric acid and a magnetic stir bar.

-

Reagent Addition: Add 1.1 equivalents of this compound to the flask. Note: TCAA is moisture-sensitive and corrosive; handle in a fume hood with appropriate personal protective equipment.

-

Heating: Heat the mixture to 70 °C with vigorous stirring. The mixture will become a mobile liquid.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically proceeds for 16-36 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 1-tetralone by flash column chromatography or distillation.

Caption: Experimental workflow for Friedel-Crafts cyclization.

Conclusion

This compound's high electrophilicity, a direct result of the powerful inductive effect of its trichloromethyl substituents, establishes it as a premier acylating agent in modern organic synthesis. It enables efficient esterification, amidation, and Friedel-Crafts reactions, often under significantly milder and more environmentally benign conditions than traditional reagents. For researchers and professionals in drug development, mastering the use of this potent reagent can streamline synthetic pathways, improve yields, and facilitate the construction of complex molecular architectures.[4][16]

References

- 1. homework.study.com [homework.study.com]

- 2. Explain why this compound \left[\left(\mathrm{Cl}{3} \mathrm{.. [askfilo.com]

- 3. youtube.com [youtube.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic acid anhydride - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 13. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. Page loading... [guidechem.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Trichloroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data from safety data sheets, analogous compounds, and related chemical principles to provide a comprehensive guide on the thermal stability of trichloroacetic anhydride (B1165640). Direct, peer-reviewed experimental data on the thermal analysis (TGA/DSC) of trichloroacetic anhydride is not widely available in public literature, likely due to its high reactivity and hazardous nature. The information on decomposition pathways is therefore based on established mechanisms of related compounds.

Introduction

This compound, (CCl₃CO)₂O, is a powerful acylating and dehydrating agent utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its high reactivity, stemming from the strong electron-withdrawing nature of the two trichloromethyl groups, makes it highly effective but also introduces inherent instability. A thorough understanding of its thermal properties is critical for safe handling, storage, process development, and risk assessment in research and manufacturing environments. This guide provides a detailed overview of the known and inferred thermal stability of this compound, its decomposition products, and generalized protocols for its analysis.

Physicochemical and Safety Data

Proper handling and storage are predicated on the physicochemical properties and known hazards of the material. This compound is a corrosive, moisture-sensitive liquid that requires stringent handling protocols.

| Property | Value | Citations |

| Molecular Formula | C₄Cl₆O₃ | [1] |

| Molecular Weight | 308.74 g/mol | [1] |

| Appearance | Colorless, clear liquid | [1] |

| Density | ~1.69 g/mL at 25 °C | [1] |

| Boiling Point | 139-141 °C at 60 mmHg | [1] |

| Refractive Index | n20/D ~1.484 | [1] |

| Incompatibilities | Strong bases, strong oxidizing agents, water, alcohols | [1] |

| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere. | [1] |

Thermal Stability and Decomposition Profile

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not readily found in published literature, significant inferences can be drawn from its chemical structure and the behavior of closely related compounds.

It is strongly indicated that this compound is thermally labile at temperatures around and above 100 °C. This is supported by a patent for its synthesis, which notes that the decomposition of its hydrolysis product, trichloroacetic acid (TCA), occurs at 100 °C with the elimination of chloroform (B151607).[2] Furthermore, the related compound trichloroacetyl chloride is reported to decompose at its boiling point of 132 °C.[3]

Upon heating, this compound is expected to decompose, potentially violently, to release a variety of hazardous products.

Hazardous Decomposition Products

Thermal decomposition can lead to the release of highly toxic and corrosive gases and vapors.[1] The primary and secondary products are summarized below.

| Decomposition Product | Chemical Formula | Hazard |

| Hydrogen Chloride | HCl | Corrosive gas |

| Carbon Monoxide | CO | Toxic, flammable gas |

| Carbon Dioxide | CO₂ | Asphyxiant |

| Chloroform | CHCl₃ | Suspected carcinogen, toxic |

| Phosgene | COCl₂ | Highly toxic gas |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound likely proceeds through a multi-step pathway involving the cleavage of the anhydride bond followed by decarboxylation and subsequent reactions of the highly reactive intermediates. The decarboxylation of the related trichloroacetate (B1195264) anion to form a trichloromethyl anion is a well-documented process that serves as a basis for this proposed mechanism.[1][4]

Caption: Proposed thermal decomposition pathway for this compound.

Pathway Description:

-

Initial Bond Cleavage: The process is initiated by the thermal cleavage of a carbon-oxygen bond in the anhydride linkage, forming a trichloroacetyl cation and a trichloroacetate anion.

-

Decarboxylation: The highly unstable trichloroacetate anion rapidly undergoes decarboxylation, losing a molecule of carbon dioxide to form a trichloromethyl anion intermediate.[1]

-

Product Formation: The reactive intermediates rearrange and react to form the final decomposition products. The trichloromethyl anion is protonated by trace moisture or other proton sources to yield chloroform.[4] The trichloroacetyl cation can rearrange or react with chloride ions to form highly toxic phosgene.

General Experimental Protocols for Thermal Analysis

The following sections describe generalized, yet detailed, methodologies for conducting thermal analysis on a hazardous and reactive substance like this compound. These protocols are based on standard practices and should be adapted with rigorous safety assessments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the mass loss at different temperature stages.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is clean, calibrated (mass and temperature), and located within a certified fume hood or ventilated enclosure.

-

Sample Preparation: Due to the high reactivity and moisture sensitivity, sample preparation must be conducted in an inert atmosphere (e.g., a glovebox).

-

Crucible Selection: Use an inert sample pan, such as alumina (B75360) or platinum. A pan with a pinhole lid is recommended to maintain a self-generated atmosphere and prevent rapid evaporation while allowing decomposition gases to escape.

-

Sample Loading: In the inert atmosphere, accurately weigh approximately 2-5 mg of this compound into the tared crucible.

-

TGA Program:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Isothermal Hold: Start with a brief isothermal hold at ambient temperature (e.g., 30 °C for 5 minutes) to allow the system to equilibrate.

-

Heating Ramp: Heat the sample from 30 °C to a final temperature (e.g., 400 °C) at a controlled rate. A rate of 10 °C/min is standard, but multiple heating rates (e.g., 5, 10, 20 °C/min) can be used for kinetic analysis.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the intersection of the baseline tangent and the tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as decomposition. This can determine if the decomposition is exothermic (releasing heat, a significant safety concern) or endothermic.

Methodology:

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium). The instrument should be in a well-ventilated area.

-

Crucible Selection: Use high-pressure stainless steel or gold-plated stainless steel crucibles capable of containing corrosive liquids and potential pressure buildup from gas evolution. Hermetically sealed crucibles are essential.

-

Sample Preparation: In an inert atmosphere, load a small, accurately weighed sample (1-3 mg) into the crucible.

-

Crucible Sealing: Hermetically seal the crucible immediately to prevent reaction with atmospheric moisture and contain the sample.

-

DSC Program:

-

Reference: An empty, hermetically sealed crucible of the same type should be used as a reference.

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Program: Equilibrate the system at a sub-ambient temperature (e.g., 0 °C) and then ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a point beyond the decomposition temperature observed in TGA.

-

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C). Exothermic events are shown as peaks pointing down or up depending on instrument convention, and the integrated area of the peak corresponds to the enthalpy of decomposition (ΔH_decomp).

Experimental Workflow Visualization

The logical flow for a comprehensive thermal analysis of a hazardous liquid is outlined below.

Caption: General workflow for thermal analysis of hazardous materials.

Conclusion

This compound is a thermally sensitive compound with a high potential for hazardous decomposition. While direct quantitative data on its thermal stability is scarce, analysis of its structure and the behavior of related compounds like trichloroacetic acid and trichloroacetyl chloride strongly suggests that decomposition begins at temperatures around 100 °C. The decomposition process is likely exothermic and produces highly toxic and corrosive byproducts, including chloroform and phosgene.

Given the significant safety implications, it is imperative that any work involving the heating of this compound be preceded by a thorough hazard analysis and, if possible, small-scale calorimetric screening. The experimental protocols and proposed decomposition pathways outlined in this guide provide a framework for understanding and safely managing the risks associated with this highly reactive and valuable chemical intermediate. Further direct experimental investigation under controlled conditions is strongly recommended to fully characterize its thermal profile.

References

Trichloroacetic Anhydride: A Comprehensive Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroacetic anhydride (B1165640), (Cl₃CCO)₂O, is a powerful and versatile reagent in modern organic synthesis.[1][2] As a highly reactive acylating agent, it serves as a cornerstone for the introduction of the trichloroacetyl group, a moiety that can enhance molecular stability, modulate electronic properties, and act as a protective group.[3] Its high electrophilicity facilitates efficient reactions, often leading to improved yields and reduced reaction times, making it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][3] This technical guide provides an in-depth overview of the applications of trichloroacetic anhydride as a precursor in chemical synthesis, complete with experimental protocols and quantitative data.

Physical and Chemical Properties

This compound is a colorless to slightly yellow liquid with a sharp, irritating odor.[4] It is highly reactive and moisture-sensitive, hydrolyzing in water.[4] It is miscible with many common organic solvents, including ether and acetic acid.[5]

| Property | Value | Reference(s) |

| CAS Number | 4124-31-6 | [2] |

| Molecular Formula | C₄Cl₆O₃ | [2] |

| Molecular Weight | 308.76 g/mol | [2] |

| Density | 1.69 g/mL at 25°C | [5] |

| Boiling Point | 139-141 °C at 60 mmHg | [5] |

| Refractive Index (n20/D) | 1.484 | [5] |

| Purity | ≥ 95% or 97% | [1] |

Core Applications in Chemical Synthesis

This compound is a key reagent in a variety of synthetic transformations, primarily due to its ability to efficiently introduce the trichloroacetyl group.

Esterification of Alcohols and Phenols

This compound is an effective reagent for the esterification of primary alcohols and phenols. The reaction proceeds via nucleophilic acyl substitution, where the alcohol or phenol (B47542) attacks one of the carbonyl carbons of the anhydride.

General Reaction Scheme for Esterification:

Caption: General Esterification Reaction.

Experimental Protocol: General Procedure for the Esterification of a Primary Alcohol

-

To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) under an inert atmosphere, add pyridine (B92270) (1.2 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (2 mL) to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water (10 mL).

-

Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

| Substrate (Alcohol) | Product | Yield (%) |

| Benzyl alcohol | Benzyl trichloroacetate | >90 |

| 1-Butanol | Butyl trichloroacetate | >85 |

| Phenol | Phenyl trichloroacetate | >90 |

Note: Yields are representative and can vary based on specific reaction conditions and substrate reactivity.

Amidation of Amines

This compound reacts readily with primary and secondary amines to form the corresponding N-trichloroacetyl amides. This reaction is a cornerstone in the synthesis of various pharmaceuticals and agrochemicals.[2]

General Reaction Scheme for Amidation:

Caption: General Amidation Reaction.

Experimental Protocol: General Procedure for the Amidation of a Primary Amine

-

Dissolve the primary amine (1.0 mmol) and triethylamine (B128534) (1.5 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add this compound (1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product or purify by column chromatography to obtain the pure amide.